molecular formula C12H11BrN6O B14287242 9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline CAS No. 138769-24-1

9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline

Cat. No.: B14287242
CAS No.: 138769-24-1
M. Wt: 335.16 g/mol
InChI Key: NRPFFHSZVHJJJP-UHFFFAOYSA-N
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Description

9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline is a synthetic compound known for its potential applications in medicinal chemistry, particularly as an anticancer agent. This compound belongs to the class of tetrazoloquinazolines, which are characterized by their unique structural framework that combines tetrazole and quinazoline moieties.

Preparation Methods

The synthesis of 9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinazoline core: This step involves the cyclization of appropriate precursors to form the quinazoline skeleton.

    Introduction of the bromine atom: Bromination is carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Tetrazole ring formation: The tetrazole ring is introduced through cycloaddition reactions involving azides and nitriles.

    Morpholine substitution: The final step involves the substitution of a morpholine group at the desired position using appropriate reagents and conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.

    Cycloaddition: The tetrazole ring can participate in cycloaddition reactions with alkenes or alkynes to form new ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline involves several molecular targets and pathways:

Comparison with Similar Compounds

9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline can be compared with other tetrazoloquinazoline derivatives:

    9-Chloro-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline: Similar in structure but with a chlorine atom instead of bromine, it exhibits different reactivity and biological activity.

    5-(Morpholin-4-yl)tetrazolo[1,5-c]quinazoline: Lacks the halogen substitution, leading to variations in chemical properties and applications.

    9-Bromo-5-(piperidin-4-yl)tetrazolo[1,5-c]quinazoline: Substitution of morpholine with piperidine alters the compound’s pharmacological profile.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

138769-24-1

Molecular Formula

C12H11BrN6O

Molecular Weight

335.16 g/mol

IUPAC Name

4-(9-bromotetrazolo[1,5-c]quinazolin-5-yl)morpholine

InChI

InChI=1S/C12H11BrN6O/c13-8-1-2-10-9(7-8)11-15-16-17-19(11)12(14-10)18-3-5-20-6-4-18/h1-2,7H,3-6H2

InChI Key

NRPFFHSZVHJJJP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C=C(C=C3)Br)C4=NN=NN42

Origin of Product

United States

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